Chemical structure of 5-Iodo-4-methoxy-6-methylpyrimidine
Chemical structure of 5-Iodo-4-methoxy-6-methylpyrimidine
Technical Deep Dive: 5-Iodo-4-methoxy-6-methylpyrimidine
Executive Summary 5-Iodo-4-methoxy-6-methylpyrimidine (CAS 107166-94-9) represents a high-value heterocyclic scaffold in medicinal chemistry, primarily utilized as a "linchpin" intermediate for constructing substituted pyrimidines.[1] Its structural uniqueness lies in the orthogonality of its reactive centers: the electrophilic C5-iodide, the nucleophile-susceptible C4-methoxy group, and the benzylic-like C6-methyl position. This guide details the structural properties, synthesis logic, and reactivity profile of this compound, designed for researchers optimizing lead generation libraries.
Structural Analysis & Chemical Identity[2]
The pyrimidine core is electron-deficient, but the introduction of the electron-donating methoxy group at C4 and the weakly donating methyl group at C6 modulates this deficiency. The iodine atom at C5 sits in the "cleft" between the substituents, creating a sterically crowded but electronically activated site for metal-catalyzed cross-coupling.
Table 1: Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | 5-Iodo-4-methoxy-6-methylpyrimidine | |
| CAS Number | 107166-94-9 | Confirmed specific registry |
| Molecular Formula | C₆H₇IN₂O | |
| Molecular Weight | 250.04 g/mol | Heavy atom effect dominant (I) |
| Physical State | Crystalline Solid | Typically off-white to pale yellow |
| Solubility | DCM, DMSO, MeCN | Poor solubility in water |
| ClogP | ~1.8 - 2.1 | Lipophilic due to I/Me/OMe |
Electronic Conformation:
-
C5-Position (Iodo): The C-I bond is polarized but weak (approx. 50-55 kcal/mol), making it an ideal candidate for oxidative addition by Pd(0) species. The inductive withdrawing effect of the pyrimidine nitrogen atoms makes the C5 position less electron-rich than in benzene, but the ortho-methoxy group provides essential electron density via resonance (+M effect) to stabilize the oxidative addition intermediate.
-
C4-Position (Methoxy): This group serves as a "masked" hydroxyl or a leaving group. In SNAr reactions, the methoxy group can be displaced by strong nucleophiles (amines, thiols), particularly if the pyrimidine nitrogen is activated (e.g., N-oxidation or protonation).
-
C2-Position (Proton): The proton at C2 is highly acidic relative to benzene (pKa ~30) due to the flanking nitrogen atoms, allowing for potential C-H activation or lithiation-trapping strategies.
Synthesis & Manufacturing Workflows
The synthesis of 5-iodo-4-methoxy-6-methylpyrimidine typically follows an electrophilic aromatic substitution (
Retrosynthetic Logic
-
Target: 5-Iodo-4-methoxy-6-methylpyrimidine.[1]
-
Starting Material: 4-Hydroxy-6-methylpyrimidine (6-methyl-4(3H)-pyrimidinone) or 4-Chloro-6-methylpyrimidine.
Validated Synthetic Protocol (N-Iodosuccinimide Route)
Rationale: Using N-iodosuccinimide (NIS) in a polar aprotic solvent (acetonitrile or DMF) allows for mild iodination conditions that avoid the harsh acidic environment of ICl or
Step-by-Step Methodology:
-
Precursor Preparation:
-
Charge a reaction vessel with 4-chloro-6-methylpyrimidine (1.0 eq) and Methanol (10 V).
-
Slowly add Sodium Methoxide (1.1 eq) at 0°C.
-
Stir at ambient temperature for 4 hours (Monitor by TLC/LCMS for disappearance of chloride).
-
Workup: Quench with water, extract with DCM, dry, and concentrate to yield 4-methoxy-6-methylpyrimidine.
-
-
Iodination (Critical Step):
-
Dissolve 4-methoxy-6-methylpyrimidine (1.0 eq) in Acetonitrile (MeCN, anhydrous, 10 V).
-
Add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise to control exotherm.
-
Optional Catalyst: Add 5 mol% Trifluoroacetic acid (TFA) if reaction is sluggish (protonation activates the ring).
-
Heat to reflux (80°C) for 6-12 hours.
-
Monitoring: LCMS should show conversion of M+H 125 to M+H 251.
-
-
Purification:
-
Cool to RT. Remove solvent in vacuo.[4]
-
Redissolve in EtOAc and wash with saturated
(to remove oxidative iodine byproducts) and . -
Recrystallize from Hexane/EtOAc or purify via silica chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway from commercial chloropyrimidines to the target 5-iodo derivative.
Reactivity Profile & Applications
The versatility of 5-iodo-4-methoxy-6-methylpyrimidine stems from its ability to undergo sequential functionalization. It acts as a bifunctional electrophile.
A. Palladium-Catalyzed Cross-Coupling (C5)
The C-I bond is the most reactive site.
-
Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.
-
Conditions:
(5 mol%), , Dioxane/H2O, 90°C. -
Outcome: Biaryl systems (e.g., 5-aryl-4-methoxy-6-methylpyrimidine).
-
-
Sonogashira: Couples with terminal alkynes.[5][6]
-
Conditions:
, CuI, , THF. -
Outcome: Alkynylpyrimidines (precursors to fused ring systems).
-
B. Nucleophilic Aromatic Substitution (C4)
The methoxy group is a "dummy" ligand that can be displaced after the C5 coupling is established.
-
Amination: Reaction with primary/secondary amines.
Reactivity Logic Diagram
Figure 2: Divergent reactivity pathways. The C-I bond (C5) is kinetically favored for Pd-catalysis over the C-OMe (C4) displacement.
Analytical Characterization
For researchers verifying the synthesized compound, the following spectral signatures are diagnostic.
Predicted NMR Data (
-
¹H NMR:
- 2.55 ppm (s, 3H): C6-CH₃ . Deshielded relative to toluene due to the electron-deficient ring.
- 4.05 ppm (s, 3H): C4-OCH₃ . Characteristic methoxy singlet.
- 8.75 ppm (s, 1H): C2-H . Highly deshielded singlet, diagnostic of the pyrimidine proton between the two nitrogens.
-
¹³C NMR:
- ~24 ppm (C6-Me).
- ~54 ppm (C4-OMe).
- ~85-90 ppm (C5-I ). The carbon attached to iodine is significantly shielded (heavy atom effect) and often appears upfield, which can be confusing to novices.
- ~158 ppm (C2).
- ~165-170 ppm (C4/C6).
Mass Spectrometry:
-
ESI-MS: Positive mode
. -
Isotope Pattern: Iodine is monoisotopic (
), so no M+2 peak from halogen (unlike Cl/Br).
References
-
Chemical Identity & CAS Registry : 5-Iodo-4-methoxy-6-methylpyrimidine (CAS 107166-94-9).[1] ABCR GmbH Product Catalog. Link
-
Iodination Methodologies : A Green Chemical Approach for Iodination of Pyrimidine Derivatives. PMC, National Institutes of Health. Link
-
Cross-Coupling Reactivity : A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem Technical Guides. Link
-
Suzuki Coupling on Pyrimidines : Polymerase Synthesis of DNA Containing Iodinated Pyrimidine... through Suzuki-Miyaura Cross-Coupling.[8] PubMed.[9] Link
-
Precursor Synthesis : Pyrimidines. 8. Chlorination of 6-methyluracil. Fordham Research Commons. Link
Sources
- 1. 500162-26-5|4-Ethoxy-5-iodo-6-methylpyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 2. 4-Methoxy-6-methylpyrimidin-2-amine | C6H9N3O | CID 587236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. research.library.fordham.edu [research.library.fordham.edu]
- 5. Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. Polymerase Synthesis of DNA Containing Iodinated Pyrimidine or 7-Deazapurine Nucleobases and Their Post-synthetic Modifications through the Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
